molecular formula C9H6F2O3 B14881577 4-Acetyl-2,6-difluorobenzoic acid

4-Acetyl-2,6-difluorobenzoic acid

Cat. No.: B14881577
M. Wt: 200.14 g/mol
InChI Key: UBJLKZFJAMJYSX-UHFFFAOYSA-N
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Description

4-Acetyl-2,6-difluorobenzoic acid is an organic compound with the molecular formula C9H6F2O3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 are replaced by fluorine atoms, and an acetyl group is attached to the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-2,6-difluorobenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-difluorobenzoic acid.

    Acetylation: The 2,6-difluorobenzoic acid undergoes Friedel-Crafts acylation using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

    Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-2,6-difluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxyl group using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

Major Products Formed

    Oxidation: 2,6-difluoro-4-carboxybenzoic acid.

    Reduction: 4-(2,6-difluorophenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Acetyl-2,6-difluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of fluorine’s effects on chemical reactivity and stability.

    Biology: The compound can be used in the development of fluorinated pharmaceuticals, as fluorine atoms often enhance the metabolic stability and bioavailability of drugs.

    Medicine: Research into its potential as an anti-inflammatory or anticancer agent is ongoing, given the biological activity of related compounds.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Acetyl-2,6-difluorobenzoic acid depends on its specific application. In biological systems, the fluorine atoms can influence the compound’s interaction with enzymes and receptors, potentially enhancing its binding affinity and selectivity. The acetyl group can undergo metabolic transformations, leading to active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzoic acid: Lacks the acetyl group, making it less reactive in certain chemical transformations.

    4-Acetylbenzoic acid: Lacks the fluorine atoms, which can affect its chemical and biological properties.

    2,4-Difluorobenzoic acid: Has fluorine atoms at different positions, leading to different reactivity and applications.

Uniqueness

4-Acetyl-2,6-difluorobenzoic acid is unique due to the presence of both fluorine atoms and an acetyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H6F2O3

Molecular Weight

200.14 g/mol

IUPAC Name

4-acetyl-2,6-difluorobenzoic acid

InChI

InChI=1S/C9H6F2O3/c1-4(12)5-2-6(10)8(9(13)14)7(11)3-5/h2-3H,1H3,(H,13,14)

InChI Key

UBJLKZFJAMJYSX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)F)C(=O)O)F

Origin of Product

United States

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